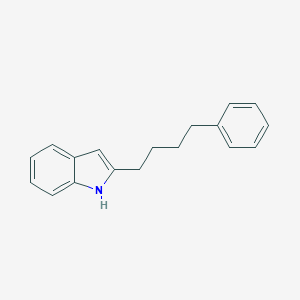

2-(4-Phenylbutyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142906-89-6 |

|---|---|

Molecular Formula |

C18H19N |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

2-(4-phenylbutyl)-1H-indole |

InChI |

InChI=1S/C18H19N/c1-2-8-15(9-3-1)10-4-6-12-17-14-16-11-5-7-13-18(16)19-17/h1-3,5,7-9,11,13-14,19H,4,6,10,12H2 |

InChI Key |

OUFWRIBUVYRSQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |

Synonyms |

2-(4-PHENYLBUTYL)INDOLE |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Phenylbutyl 1h Indole and Analogous Structures

Established Synthetic Strategies for 2-Substituted Indoles

The construction of the 2-substituted indole (B1671886) core is a well-explored area of organic synthesis. Over the years, numerous methodologies have been established, each with its own advantages regarding substrate scope, functional group tolerance, and reaction conditions. These strategies include seminal name reactions and modern catalytic systems that provide access to a wide array of indole derivatives.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and reliable methods for preparing indoles. byjus.comwikipedia.orgtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.comthermofisher.com The synthesis can be performed as a one-pot procedure, avoiding the need to isolate the arylhydrazone intermediate. byjus.comthermofisher.com

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps: byjus.comwikipedia.org

Hydrazone Formation : The initial step is the reaction between the arylhydrazine and a carbonyl compound to form the corresponding phenylhydrazone.

Tautomerization : The phenylhydrazone isomerizes to its enamine tautomer.

acs.orgacs.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible acs.orgacs.org-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond.

Aromatization and Cyclization : The resulting di-imine intermediate rearomatizes, and the nucleophilic amine then attacks the imine carbon to form a cyclic aminal.

Ammonia Elimination : Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.

The reaction can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃). wikipedia.orgtestbook.com The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical ketones are used, which can potentially yield two different 2,3-disubstituted indoles. byjus.com Although the classic Fischer indole synthesis fails with acetaldehyde, precluding the direct synthesis of the parent indole, it is highly effective for a vast number of substituted indoles. byjus.com

Palladium catalysis has revolutionized indole synthesis, offering mild conditions, broad functional group tolerance, and high efficiency. mdpi.com These methods are particularly powerful for constructing 2-substituted and 2,3-disubstituted indoles. researchgate.net

A prominent strategy involves the intramolecular cyclization of 2-alkynylanilines. osti.govmdpi.com This cyclization can be catalyzed by palladium(II) complexes, such as palladium(II) acetate (Pd(OAc)₂), often without the need for a reoxidation step for the metal. osti.govmdpi.com The synthesis of the 2-alkynylaniline precursors is readily achieved via a Sonogashira cross-coupling reaction between an o-haloaniline and a terminal alkyne. mdpi.commdpi.com In some cases, the Sonogashira coupling and the subsequent cyclization can be performed in a tandem, one-pot process. mdpi.com

Another powerful palladium-catalyzed approach is the Larock indole synthesis, which involves the heteroannulation of internal alkynes with o-iodoanilines. mdpi.com More recent developments include one-step procedures for synthesizing 2-arylindoles from indolines through a palladium-catalyzed oxidative dehydrogenation and a sequential C2-regioselective Heck-type reaction, using oxygen as the sole oxidant. nih.gov Additionally, the arylation of ortho-alkynylanilines with arylsiloxanes in the presence of a palladium catalyst provides an efficient route to 2,3-disubstituted indoles. rsc.org The Buchwald modification of the Fischer indole synthesis also utilizes palladium to catalyze the cross-coupling of aryl bromides and hydrazones, expanding the scope of the classical method. wikipedia.org

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| o-Alkynylanilines | Pd(OAc)₂ | 2-Substituted Indoles | Varies | mdpi.com |

| Indolines and Aryl Halides | Pd(II) catalyst, O₂ | 2-Arylindoles | Good | nih.gov |

| N,N-dimethyl-o-alkynylanilines and Arylsiloxanes | [Pd(OAc)₂] / Ag₂O | 2,3-Diaryl-N-methylindoles | 26-88% | rsc.org |

| o-Iodoanilines and Disubstituted Alkynes | Pd catalyst | Various Indoles | Varies | thieme-connect.com |

| Aryl Bromides and Hydrazones | Pd catalyst | N-Arylhydrazones (Indole precursors) | Varies | wikipedia.org |

While acid-catalyzed and metal-mediated cyclizations are common, base-promoted methods offer a complementary approach to indole synthesis. A notable strategy involves the base-promoted 5-endo-dig cyclization of 2-alkynyl anilines. acs.orgnih.gov This reaction can proceed to generate C2-substituted indoles, often in good to excellent yields and with a broad substrate scope. acs.org The process can be part of a tandem reaction sequence, for instance, a cyclization followed by a 1,3'-acyl migration, to produce a range of N-H free indoles. acs.orgnih.gov This methodology provides a valuable alternative to transition metal-catalyzed pathways.

Beyond palladium, a variety of other transition metals are effective catalysts for indole synthesis, each offering unique reactivity. mdpi.com

Copper: Copper catalysts are used in several indole syntheses. For example, a copper powder-mediated intramolecular C-N cyclization of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines can produce indoles in good yields. tandfonline.com Copper(II) acetate has also been employed for the intramolecular oxidative C-H activation-amination of enaminones to yield multisubstituted indoles. tandfonline.com

Cobalt: Earth-abundant and less toxic cobalt catalysts have emerged as powerful tools for indole synthesis. mdpi.com Cobalt(III)-catalyzed redox-neutral synthesis from Boc-arylhydrazines and alkynes is one such efficient method. mdpi.com Intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines catalyzed by cobalt(III) also provides a direct route to the indole core. mdpi.com

Ruthenium: Ruthenium catalysts are effective for the hetero-cyclization of amines and amides to form substituted indoles. tandfonline.com Domino reactions involving ruthenium-catalyzed annulation have also been developed for synthesizing complex indole structures. tandfonline.com

Gold: Gold catalysts can be used in the reaction of anthranil derivatives with alkynes to prepare valuable 7-acylindoles. researchgate.net

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Copper | Intramolecular C-N Cyclization | 2-(2-Haloaryl)-3-alkyl-N-tosylaziridines | tandfonline.com |

| Cobalt | Redox-Neutral Synthesis | Boc-Arylhydrazines and Alkynes | mdpi.com |

| Ruthenium | Hetero-cyclization | Amines/Amides | tandfonline.com |

| Gold | Cyclization | Anthranil derivatives and Alkynes | researchgate.net |

One-pot syntheses are highly desirable as they improve efficiency, reduce waste, and simplify purification processes. Several one-pot methods for the synthesis of 2-arylindoles have been developed. A transition-metal-free approach involves the reaction of N-(2-methyl-3-nitrophenyl)acetamide with 2-fluorobenzaldehydes in the presence of cesium carbonate, proceeding through a cascade reaction to yield the desired indoles. thieme-connect.com Palladium-catalyzed one-pot procedures have also been reported, such as the synthesis of 2-arylindoles from indolines, which combines oxidative dehydrogenation and C2-selective arylation in a single step. nih.gov Additionally, Rao and colleagues developed a one-pot synthesis of 2-(hetero)aryl-substituted indoles via Pd/C–Cu catalysis. mdpi.comresearchgate.net

Growing emphasis on green chemistry has spurred the development of metal-free and sustainable methods for indole synthesis. rsc.org These approaches aim to reduce reliance on expensive and potentially toxic transition metals. acs.org

One such strategy involves the cyclization of 2-alkynyldimethylamines in ethanol without any catalyst or additive. rsc.org The reaction proceeds via a 5-endo-dig annulation followed by dealkylation, with the solvent playing a key role in the mechanism. rsc.org Photochemical methods using organic photoredox catalysts offer another environmentally friendly route. For example, a photoinduced dearomative nucleophilic addition to N-Boc indoles can furnish 2-substituted indolines, which are precursors to indoles. mdpi.comsemanticscholar.org Electrochemical methods have also been developed, such as an iodine-mediated intramolecular C-H amination of 2-vinyl anilines to produce indoles. organic-chemistry.org Furthermore, a metal-free transannulation reaction between 2-substituted indoles and nitrostyrenes in polyphosphoric acid provides a novel route to 3-substituted 2-quinolones, demonstrating the versatility of indole chemistry under metal-free conditions. ku.edu

Targeted Synthetic Approaches for 2-(4-Phenylbutyl)-1H-indole

The creation of this compound requires a synthetic strategy that can precisely install the 4-phenylbutyl group at the C2 position of the indole ring. This can be achieved by adapting well-established indole syntheses or by developing novel routes that utilize specifically designed precursors.

Several classical and modern synthetic methods for preparing 2-substituted indoles can be strategically adapted for the synthesis of this compound.

Fischer Indole Synthesis : This is one of the most traditional and versatile methods for indole synthesis. nih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. nih.gov To synthesize the target compound, phenylhydrazine would be reacted with a ketone containing the 4-phenylbutyl moiety, specifically 6-phenyl-2-hexanone. The subsequent intramolecular cyclization and elimination of ammonia would yield the desired this compound. nih.gov The accepted mechanism for this synthesis was proposed by Robinson and involves the isomerization of the phenylhydrazone to an ene-hydrazine, followed by a acs.orgacs.org-sigmatropic rearrangement. nih.gov

Palladium-Catalyzed Cyclization : Modern synthetic approaches often utilize transition-metal catalysis. For instance, a palladium-catalyzed cyclization of unprotected 2-alkynylanilines can be employed. mdpi.com For the target molecule, this would involve the synthesis of an aniline derivative with a terminal alkyne, which is then cyclized in the presence of a palladium catalyst like palladium(II) acetate. This method avoids the need for protecting groups on the aniline nitrogen. mdpi.com

Migration Reactions : An alternative strategy involves the synthesis of a 3-substituted indole followed by a rearrangement. For example, trifluoromethanesulfonic acid can facilitate a 1,2-migration of an alkyl group from the C3 to the C2 position of the indole ring. nih.gov This approach would require the initial synthesis of 3-(4-phenylbutyl)-1H-indole, which could then be treated with the acid to induce the migration.

Three-Component Synthesis : A one-pot, three-component approach offers an efficient route to multiply-substituted indoles. nih.gov This method could involve the condensation of an organometallic reagent with a nitrile to form a metalloimine. This intermediate, in the presence of an arylhydrazine under acidic conditions, can directly form the arylhydrazone required for the Fischer indole reaction, leading to the final product in a single pot. nih.gov

The successful synthesis of this compound is highly dependent on the availability of a suitable precursor that contains the 4-phenylbutyl group. For the widely used Fischer indole synthesis, the key precursor is 6-phenyl-2-hexanone.

A plausible synthetic route to 6-phenyl-2-hexanone is outlined below:

Friedel-Crafts Acylation : The synthesis can begin with the acylation of benzene (B151609) using 5-chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms 5-chloro-1-phenyl-1-pentanone.

Wolff-Kishner or Clemmensen Reduction : The carbonyl group of 5-chloro-1-phenyl-1-pentanone is then reduced to a methylene (B1212753) group. The Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can achieve this transformation, yielding (5-chloropentyl)benzene.

Nitrile Synthesis : The terminal chloride is converted to a nitrile by reaction with sodium cyanide (NaCN). This nucleophilic substitution reaction produces 6-phenylhexanenitrile.

Grignard Reaction : The nitrile is then reacted with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic workup. This sequence converts the nitrile into a ketone, yielding the target precursor, 6-phenyl-2-hexanone.

This multi-step synthesis provides the necessary ketone precursor for subsequent cyclization via the Fischer indole synthesis to form this compound.

Optimizing reaction conditions is critical to maximize the yield and purity of the final product while minimizing side reactions and reaction times. researchgate.net For the synthesis of 2-substituted indoles, several parameters can be adjusted.

| Parameter | Description of Optimization | Potential Impact |

| Catalyst | In the Fischer indole synthesis, the choice and amount of acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) are crucial. Lewis acids can also be employed. google.com For palladium-catalyzed reactions, the specific ligand and palladium source can significantly affect efficiency. rsc.org | Catalyst choice influences reaction rate, regioselectivity, and can help minimize the formation of byproducts. |

| Solvent | The polarity and boiling point of the solvent can impact reactant solubility and reaction temperature. Solvents ranging from non-polar (e.g., toluene) to polar (e.g., acetic acid, alcohols) are used. google.com Aqueous micellar media have been explored as environmentally benign alternatives. mdpi.com | Proper solvent selection can improve yields and facilitate product isolation. |

| Temperature | Reaction temperatures can range from room temperature to reflux conditions. nih.gov Microwave irradiation has been shown to accelerate reaction times significantly, often leading to higher yields in shorter periods. mdpi.com | Temperature control is essential for managing reaction kinetics and preventing decomposition of reactants or products. |

| Reaction Time | Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) ensures the reaction is stopped at the optimal point, preventing the formation of degradation products from prolonged reaction times. rsc.org | Optimizing reaction time maximizes the yield of the desired product. |

By systematically adjusting these parameters, the synthesis of this compound can be refined to achieve high efficiency, selectivity, and yield.

Spectroscopic Characterization Techniques for Structural Elucidation of this compound (Methods only)

The confirmation of the molecular structure of a newly synthesized compound like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's framework, connectivity, and functional groups.

| Spectroscopic Technique | Information Provided |

| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides information about the chemical environment of hydrogen atoms in the molecule. It reveals the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling patterns. For this compound, it would help identify protons on the indole ring, the phenyl group, and the butyl chain. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms). journals.co.zaacs.org This technique is essential for confirming the carbon skeleton of the target compound. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its molecular ion. scirp.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues, often revealing characteristic losses of specific groups from the parent molecule. nih.govscirp.org |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). miamioh.edu For an indole derivative, a characteristic N-H stretching band would be expected around 3300-3500 cm⁻¹. libretexts.org Absorptions corresponding to aromatic C-H and C=C bonds would also be present. researchgate.net |

Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of this compound, confirming its successful synthesis. researchgate.net

Chemical Reactivity and Derivatization of 2 4 Phenylbutyl 1h Indole

Electrophilic Aromatic Substitution Patterns in the Indole (B1671886) Ring

The indole ring system is highly reactive toward electrophiles, a characteristic attributed to the electron-donating nature of the nitrogen atom, which increases the electron density of the pyrrole (B145914) portion of the heterocycle. nih.gov This inherent reactivity dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Regioselectivity at the C3 Position of the Indole Nucleus

For indoles, electrophilic aromatic substitution occurs preferentially at the C3 position of the indole nucleus. stackexchange.comquora.com This regioselectivity is a consequence of the superior stability of the cationic intermediate, known as the arenium ion or sigma complex, formed during the reaction. study.combyjus.commsu.edu When an electrophile attacks the C3 position, the resulting positive charge can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene (B151609) ring. stackexchange.comstudy.com This preservation of the benzene ring's aromatic sextet is energetically favorable. study.com

In contrast, an electrophilic attack at the C2 position would lead to an intermediate where delocalization of the positive charge necessitates the disruption of the benzene ring's aromaticity, resulting in a less stable intermediate. study.com Therefore, the reaction pathway proceeding through the more stable C3-attack intermediate is kinetically favored. stackexchange.com In 2-(4-Phenylbutyl)-1H-indole, the C2 position is already substituted, which further reinforces the C3 position as the primary site for electrophilic attack. Common electrophilic substitution reactions such as Vilsmeier-Haack formylation, Mannich reaction, and halogenation would be expected to yield 3-substituted derivatives. nih.govstackexchange.com

Substitution at the C5/C6 Positions of the Benzene Ring

While the pyrrole ring is the more reactive component of the indole nucleus, electrophilic substitution can also occur on the fused benzene ring, primarily at the C5 and C6 positions. However, this generally requires more forcing conditions or situations where the C3 position is blocked and the nitrogen is protected. The nitrogen atom acts as an electron-donating group for the entire bicyclic system, activating the benzene ring toward electrophilic attack, albeit to a lesser extent than the pyrrole ring. The directing influence of the pyrrole moiety favors substitution at the C5 and C6 positions.

N-H Acidity and Synthetic Applications of N-Alkylation/Acylation

The hydrogen atom attached to the indole nitrogen is weakly acidic, with a pKa value of approximately 21 in DMSO and 32.8 in acetonitrile. nih.gov This acidity allows for deprotonation by a sufficiently strong base (e.g., sodium hydride, cesium carbonate, or organolithium reagents) to form an indolide anion. nih.govd-nb.info This anion is a potent nucleophile and serves as a key intermediate in the synthesis of N-substituted indole derivatives.

N-Alkylation and N-Acylation are common derivatization strategies that begin with the deprotonation of the indole nitrogen. d-nb.infoorganic-chemistry.org The resulting indolide anion can readily react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides yields N-acylindoles. nih.govresearchgate.net This reaction can sometimes be challenging due to the potential for competing C3-acylation, but selective N-acylation can be achieved under controlled conditions, often using a stable acyl source like thioesters in the presence of a base. nih.govd-nb.info

These N-functionalized derivatives are significant because the introduction of a substituent on the nitrogen can alter the electronic properties and steric environment of the indole ring, influencing subsequent reactions. Furthermore, N-acylindoles are prevalent motifs in many pharmaceutical compounds. nih.govd-nb.info

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) + Base (e.g., NaH) | 1-Methyl-2-(4-phenylbutyl)-1H-indole |

| N-Acylation | Acetyl Chloride (CH₃COCl) + Base (e.g., Cs₂CO₃) | 1-Acetyl-2-(4-phenylbutyl)-1H-indole |

C2-Lithiation of N-Protected Indoles and Subsequent Electrophilic Trapping

Direct functionalization at the C2 position of an indole can be achieved through a process involving C2-lithiation of an N-protected indole. researchgate.net This method is a cornerstone for the synthesis of 2-substituted indoles, including this compound itself. The N-H proton must first be replaced with a protecting group, such as phenylsulfonyl (SO₂Ph) or tert-butoxycarbonyl (Boc), to prevent N-deprotonation and to direct the metallation to the C2 position. researchgate.netacs.org

The general procedure involves:

N-Protection: The indole nitrogen is protected, for example, by reacting it with phenylsulfonyl chloride or di-tert-butyl dicarbonate.

C2-Lithiation: The N-protected indole is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This selectively removes the proton at the C2 position, generating a 2-lithioindole intermediate. researchgate.net

Electrophilic Trapping: The highly reactive 2-lithioindole intermediate is then quenched with a suitable electrophile.

To synthesize this compound via this route, an N-protected indole would be lithiated at C2 and subsequently treated with an electrophile like 1-bromo-4-phenylbutane. A final deprotection step would then yield the target compound. This strategy highlights a powerful method for constructing the 2-substituted indole core. researchgate.net

Functionalization Reactions of the Phenylbutyl Side Chain

The this compound molecule possesses a second aromatic ring—the phenyl group at the terminus of the C4 side chain. This ring can undergo its own set of chemical transformations, largely independent of the indole nucleus.

Chemical Transformations on the Phenyl Ring Moiety

The terminal phenyl ring, attached to a butyl group, behaves chemically like an alkylbenzene (e.g., toluene (B28343) or ethylbenzene). The alkyl side chain is an activating group and an ortho, para-director for electrophilic aromatic substitution reactions. youtube.com This allows for selective functionalization of the terminal phenyl ring while leaving the indole core intact, provided that mild reaction conditions are used to avoid reactions on the more sensitive indole ring.

Common electrophilic aromatic substitution reactions that can be performed on the terminal phenyl ring include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) predominantly at the ortho and para positions.

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the corresponding ortho- and para-halo-substituted derivatives. byjus.com

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. This reaction typically shows a strong preference for para-substitution due to the steric hindrance of the alkyl chain. lkouniv.ac.in

Friedel-Crafts Alkylation: The addition of another alkyl group using an alkyl halide and a Lewis acid. This reaction is often prone to polyalkylation and carbocation rearrangements. lkouniv.ac.inyoutube.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) at the ortho and para positions. byjus.com

The table below summarizes the expected major products from the functionalization of the terminal phenyl ring.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-(4-Nitrophenyl)butyl)-1H-indole |

| Bromination | Br₂, FeBr₃ | 2-(4-(4-Bromophenyl)butyl)-1H-indole |

| Acylation | CH₃COCl, AlCl₃ | 2-(4-(4-Acetylphenyl)butyl)-1H-indole |

| Sulfonation | Fuming H₂SO₄ | 2-(4-(4-Sulfophenyl)butyl)-1H-indole |

Modifications and Chain Elongation/Shortening of the Butyl Spacer

Functionalization as a Prerequisite

To modify the chain length, the butyl group must first be functionalized, usually at the terminal position or a position amenable to selective reaction. For instance, benzylic oxidation of the terminal phenyl ring could introduce a carboxylic acid, which serves as a handle for classical homologation or degradation sequences.

Chain Elongation (Homologation)

Chain elongation, or homologation, involves the addition of one or more carbon atoms to the alkyl spacer. wikipedia.orgwikipedia.org Several established organic chemistry methods can be hypothetically applied to a suitably functionalized derivative of this compound.

Arndt-Eistert Synthesis : This is a well-established method for converting a carboxylic acid to its next higher homologue. wikipedia.org If the butyl chain is functionalized to a terminal carboxylic acid, it can be converted to an acyl chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then rearranged (Wolff rearrangement) in the presence of a nucleophile (e.g., water) to yield the chain-extended carboxylic acid.

Cyanide-Based Elongation : A classic method for extending an alkyl chain by one carbon involves converting a terminal alcohol to a good leaving group (like a tosylate or bromide), followed by nucleophilic substitution with a cyanide salt (e.g., KCN). nih.gov The resulting nitrile can then be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. nih.gov

Wittig Reaction : If the chain can be functionalized to a terminal aldehyde, the Wittig reaction with methoxymethylenetriphenylphosphine provides a route to an enol ether, which can be hydrolyzed to yield a one-carbon extended aldehyde. wikipedia.org

Chain Shortening (Degradation)

Conversely, shortening the butyl spacer involves the removal of one or more carbon atoms. These methods also require an initial functionalization, typically to a terminal carboxylic acid.

Hooker Reaction : This reaction involves the oxidation of a specific type of naphthoquinone, leading to the reduction of an alkyl chain by one methylene (B1212753) unit with the release of carbon dioxide. wikipedia.org Its applicability to the phenylbutyl side chain would require significant substrate modification.

Ruff Degradation : Primarily used in carbohydrate chemistry, the Ruff degradation shortens an aldose chain by one carbon. wikipedia.org The process involves oxidation of the aldehyde to a carboxylic acid, followed by oxidative decarboxylation using reagents like hydrogen peroxide and an iron(III) salt. wikipedia.org

Barbier-Wieland Degradation : This sequence shortens a carboxylic acid chain by one carbon. The acid is esterified, reacted with a Grignard reagent (e.g., phenylmagnesium bromide) to form a tertiary alcohol, dehydrated to an alkene, and then oxidatively cleaved (e.g., with ozone or potassium permanganate) to yield the one-carbon shorter carboxylic acid.

| Modification Type | Method | Required Functional Group | Reagents | Resulting Change |

| Chain Elongation | Arndt-Eistert Synthesis | Carboxylic Acid | SOCl₂, CH₂N₂, Ag₂O/H₂O | Adds one -CH₂- unit |

| Chain Elongation | Cyanide Synthesis | Alcohol/Halide | 1. PBr₃ or TsCl 2. KCN 3. H₃O⁺ | Adds one -CH₂- unit |

| Chain Elongation | Wittig Homologation | Aldehyde | Ph₃P=CHOMe, then H₃O⁺ | Adds one -CH₂- unit |

| Chain Shortening | Barbier-Wieland Degradation | Carboxylic Acid | 1. SOCl₂/EtOH 2. PhMgBr 3. H⁺/Heat 4. CrO₃ | Removes one -CH₂- unit |

| Chain Shortening | Ruff Degradation | Carboxylic Acid | H₂O₂, Fe₂(SO₄)₃ | Removes one -CH₂- unit |

Radical Reactions and Cycloadditions Involving the Indole Core

The indole nucleus of this compound contains a π-electron-rich system that is reactive towards various transformations, including radical reactions and cycloadditions. These reactions primarily involve the C2-C3 double bond of the pyrrole ring.

Radical Reactions

While indole is known for its reactivity towards electrophiles at the C3 position, its reactions with radical species can show different selectivity. Studies have demonstrated that electron-deficient radicals preferentially add to the C2 position of the indole ring. nih.gov This selectivity is attributed to the formation of a more stable benzylic radical intermediate upon addition at C2. nih.gov

Intermolecular reactions involving the generation of an indol-2-yl radical, for instance from a 2-iodoindole precursor, have been shown to proceed with electron-deficient alkenes, forming a new carbon-carbon bond at the C2 position. rsc.org Furthermore, modern photoredox catalysis enables Giese-type reactions where radicals generated from carboxylic acids can add across the C2-C3 double bond of electron-deficient indoles, leading to dearomatization and the formation of 2,3-disubstituted indolines. nih.gov

| Reaction Type | Role of Indole | Typical Radical Partner | Key Features |

| Radical Addition | Radical Acceptor | Electron-deficient radicals (e.g., •CF₃) | Preferential addition at the C2 position. nih.gov |

| Intermolecular Coupling | Radical Precursor (as 2-halo derivative) | Electron-deficient alkenes | Forms a C-C bond at the C2 position. rsc.org |

| Photocatalytic Dearomatization | Radical Acceptor | Radicals from carboxylic acids | Results in 2,3-disubstituted indolines. nih.gov |

Cycloaddition Reactions

The indole core can participate as either the 2π or 4π component in various cycloaddition reactions, providing a powerful method for constructing complex, fused heterocyclic systems. wikipedia.orgoxfordsciencetrove.com

[4+2] Cycloaddition (Diels-Alder Reaction) : In the Diels-Alder reaction, the C2-C3 double bond of the indole can act as a dienophile (a 2π component), reacting with a conjugated diene to form a six-membered ring fused to the indole core. wikipedia.orgnih.govmasterorganicchemistry.com Conversely, if a vinyl group is introduced at the C2 or C3 position, the resulting vinylindole can act as the diene (a 4π component), reacting with a dienophile. nih.govnih.gov

[4+3] Cycloaddition : This class of reaction is a valuable tool for constructing seven-membered rings. The reaction typically involves a 2- or 3-vinylindole derivative acting as the 4π component, which reacts with an in-situ generated oxyallyl cation (a 3π component) to yield a cyclohepta[b]indole scaffold. nih.govnih.gov This would require prior vinylation of the this compound molecule.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : In this reaction, the C2-C3 double bond of the indole acts as a dipolarophile (2π component) and reacts with a 1,3-dipole (such as a nitrile oxide, azide, or nitrone) to form a five-membered heterocyclic ring fused at the 2,3-position of the indole. uchicago.edu

| Cycloaddition Type | Role of Indole C2-C3 Bond | Reaction Partner | Product |

| [4+2] Diels-Alder | Dienophile (2π component) | Conjugated Diene | Fused six-membered ring (e.g., tetrahydrocarbazole derivative) |

| [4+3] Cycloaddition | Part of Diene (4π component)* | Oxyallyl Cation | Fused seven-membered ring (cyclohepta[b]indole derivative) |

| [3+2] 1,3-Dipolar | Dipolarophile (2π component) | 1,3-Dipole (e.g., Azide, Nitrone) | Fused five-membered heterocyclic ring |

\Requires prior conversion to a 2- or 3-vinylindole.*

Structure Activity Relationship Sar Studies of 2 4 Phenylbutyl 1h Indole Analogs

Influence of the 4-Phenylbutyl Moiety on Biological Activities

The 4-phenylbutyl group at the C2 position of the indole (B1671886) ring is a key determinant of the biological activity in this class of compounds. Its length, flexibility, and the electronic properties of its terminal phenyl ring are crucial for molecular interactions with biological targets.

The substitution pattern on the terminal phenyl ring of the 4-phenylbutyl side chain significantly modulates biological activity. The electronic nature and position of these substituents can alter the affinity and efficacy of the compounds for their targets. Generally, the introduction of substituents allows for a fine-tuning of the molecule's electronic and hydrophobic properties.

Research on related compound series, such as 2-aryl cyclopropylamines, has shown that the electronic properties of the phenyl ring substituents play a critical role in activity. For instance, in a series of monoamine oxidase (MAO) inhibitors, the introduction of electron-withdrawing groups like chloro (-Cl) and fluoro (-F) on the phenyl ring enhanced the inhibitory activity. nih.gov Conversely, electron-donating groups such as methyl (-CH 3) were also found to be favorable in certain contexts, suggesting that the optimal substituent depends on the specific biological target. nih.gov

In studies of other heterocyclic compounds, the position of the substituent is also critical. Para-substitution is often favored, potentially because it extends the molecule into a specific binding pocket without causing steric hindrance. The SAR around a terminal phenyl substituent can be complex, with minor changes leading to significant shifts in activity, underscoring the importance of the electronic properties of the phenyl ring. cresset-group.com For example, highly electron-poor rings have been shown to have higher activity in some enzyme inhibition assays. cresset-group.com

Table 1: Effect of Phenyl Ring Substitution on Biological Activity in Analogous Systems

The length of the alkyl chain connecting the phenyl group to the indole C2 position is a critical factor influencing biological activity. The butyl (four-carbon) chain provides a specific degree of flexibility and distance between the indole core and the terminal phenyl ring, which appears to be optimal for certain biological targets.

While direct SAR studies on the C2-phenylalkyl chain of indoles are limited, valuable insights can be drawn from studies on N-alkyl chains in related indole compounds. For instance, in a series of cannabimimetic aminoalkylindoles, the length of the N-1 alkyl side chain was systematically varied. nih.gov High-affinity binding to cannabinoid receptors (CB1 and CB2) required a minimum chain length of three carbons. nih.gov Optimal binding for both receptors was observed with a five-carbon (pentyl) chain. nih.gov Extending the chain to seven carbons (heptyl) resulted in a significant drop in binding affinity, indicating that an optimal chain length exists for fitting into the receptor's binding pocket. nih.gov This principle suggests that the four-carbon length of the phenylbutyl moiety at the C2 position is likely a key determinant for its specific biological interactions, providing an optimal spatial orientation of the terminal phenyl ring relative to the indole scaffold.

Stereochemical features, if any were introduced into the butyl chain (e.g., through methylation to create a chiral center), would also be expected to play a significant role in activity. Enantiomers often exhibit different biological activities and potencies due to the stereospecific nature of receptor binding sites.

Modulation of Indole Ring Substitution and Resultant Biological Response

Modifications to the indole ring system itself, both on the benzene (B151609) portion and at the N1 position, are fundamental strategies for altering the pharmacological profile of 2-(4-phenylbutyl)-1H-indole analogs.

Electrophilic substitution on the benzene part of the indole nucleus (positions 4, 5, 6, and 7) can significantly impact biological activity. semanticscholar.orgresearchgate.netic.ac.uk The indole ring is electron-rich, and substitutions can alter its electronic properties, lipophilicity, and steric profile, thereby influencing receptor binding and functional activity.

In various studies of 2-substituted indoles, it has been shown that adding substituents to the 5-position of the indole ring is a common and effective modification. For example, in a series of diindolylmethanes evaluated for cannabinoid receptor affinity, a methoxy (-OCH 3) substituent at the 5-position of one indole ring resulted in potent affinity. nih.gov Introducing additional substituents, such as a fluoro group at the 6'-position or a bromo group at the 7'-position of the second indole ring, maintained or slightly altered this affinity, demonstrating the nuanced effects of polysubstitution. nih.gov The introduction of a nitro (-NO 2) group, a strong electron-withdrawing group, at the 5-position has been shown to reduce the nucleophilicity of the indole, which can decrease activity in certain contexts. nih.gov

Substitution at the N1 position of the indole ring is a critical factor in determining the biological activity of many indole derivatives. The N-H group can act as a hydrogen bond donor, and its replacement with other functional groups can profoundly alter a compound's interaction with its biological target.

The length of an N-alkyl chain is a particularly important parameter. As previously mentioned in the context of cannabimimetic indoles, binding affinity is highly dependent on the N1-alkyl chain length. A study systematically replacing the N1 side chain with alkyl groups of varying lengths (from methyl to heptyl) demonstrated a clear SAR. nih.gov A chain length of three to six carbons was found to be sufficient for high-affinity binding to both CB1 and CB2 receptors, with a five-carbon chain being optimal. nih.gov A sharp decrease in binding was observed when the chain was extended to seven carbons. nih.gov This highlights a defined space limitation in the ligand-binding pocket of the receptor. This principle is broadly applicable and suggests that for this compound analogs, N-substitution would be a key area for SAR exploration.

Table 2: Influence of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding in Aminoalkylindoles

Data adapted from published research on cannabimimetic indoles, illustrating the principle of optimal N-alkyl chain length. nih.gov

Comparative SAR Analysis with Other 2-Arylindole Derivatives

The this compound structure can be classified as a 2-phenylalkyl-indole. It is structurally distinct from 2-arylindoles (e.g., 2-phenylindole), where the phenyl ring is directly attached to the C2 position of the indole. This difference in structure has significant implications for SAR. nih.govnih.govresearchgate.net

The primary distinction is the flexibility afforded by the butyl chain. In 2-arylindoles, the direct connection between the indole and the aryl group creates a more rigid, planar structure. This rigidity can be advantageous for fitting into well-defined, planar binding sites. The SAR of 2-arylindoles often focuses on the substitution patterns on both the indole and the 2-aryl ring to optimize these planar interactions. researchgate.net

In contrast, the butyl linker in this compound provides significant conformational flexibility. This allows the terminal phenyl group to adopt numerous spatial orientations relative to the indole core. This flexibility can be beneficial for binding to targets with more complex, non-planar, or deeper binding pockets. The molecule can adapt its conformation to optimize interactions within the binding site. However, this flexibility can also come at an entropic cost upon binding. The SAR for this class of molecules, therefore, places greater emphasis on the length and nature of the alkyl linker, as this dictates the accessible conformational space.

In a series of N-piperidinyl indoles, substitution at the 2-position versus the 3-position of the indole moiety was shown to affect intrinsic activity and receptor selectivity. nih.gov Specifically, 2-substituted indoles displayed higher binding affinities and different functional profiles compared to their 3-substituted counterparts, highlighting the critical role of the substitution position on the indole core. nih.gov This suggests that the placement of the phenylbutyl group at C2 is a key feature, and its SAR would differ significantly from indoles bearing substituents at other positions.

In Vitro Biological Activity and Mechanistic Investigations of 2 4 Phenylbutyl 1h Indole

Antimicrobial Activity and Efflux Pump Inhibition in In Vitro Bacterial Models

Indole (B1671886) derivatives have emerged as a promising class of compounds in the effort to combat antimicrobial resistance. nih.govnih.gov Their activity is not only intrinsic but also extends to potentiating the effects of existing antibiotics, particularly against drug-resistant bacterial strains. nih.gov A key mechanism underlying this activity is the inhibition of bacterial efflux pumps, which are primary contributors to multidrug resistance in pathogens like Staphylococcus aureus. nih.govfrontiersin.org

Efflux pumps are membrane transporters that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.govmdpi.com The NorA efflux pump in Staphylococcus aureus is a well-characterized example, conferring resistance to fluoroquinolones such as ciprofloxacin. frontiersin.orgimperial.tech Molecules that inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the susceptibility of resistant bacteria to conventional antibiotics. nih.govnih.gov

Research has identified indole derivatives as potent inhibitors of the NorA efflux pump. nih.gov Studies using norA-overexpressing strains of S. aureus (e.g., SA-1199B) have demonstrated that certain indole compounds can significantly hinder the pump's activity. This inhibition is often measured by monitoring the intracellular accumulation of fluorescent NorA substrates like ethidium (B1194527) bromide (EtBr) or norfloxacin (B1679917). nih.govresearchgate.net An increase in fluorescence indicates that the inhibitor is preventing the efflux of the substrate, leading to its accumulation inside the bacterial cell. nih.gov Some indole derivatives have shown superior NorA inhibition compared to the established inhibitor reserpine. nih.gov

| Indole Derivative | Assay Method | Key Finding | Reference |

|---|---|---|---|

| SMJ-5 (an indole derivative) | Ethidium Bromide (EtBr) Accumulation Assay | Significantly increased EtBr accumulation in norA over-expressing S. aureus. | nih.gov |

| SMJ-5 (an indole derivative) | Norfloxacin Accumulation Assay | Demonstrated a substantial increase in norfloxacin accumulation compared to controls. | nih.gov |

| Riparin-B | EtBr Accumulation Assay | Showed increased fluorescence indicative of efflux inhibition in S. aureus strain SA1199-B. | researchgate.net |

| General Indole Derivatives | Fluorescence-based accumulation assays | Inhibition of the NorA pump is evident by an increased fluorescence of EtBr. nih.gov | nih.gov |

A significant outcome of efflux pump inhibition is the potentiation of conventional antibiotics. nih.govnih.gov When combined with an EPI like an indole derivative, antibiotics that were previously ineffective due to resistance can regain their bactericidal activity. nih.gov This synergistic interaction is a key strategy for revitalizing the existing antibiotic arsenal. nih.gov

Studies have demonstrated that indole derivatives can act synergistically with antibiotics such as ciprofloxacin, norfloxacin, oxacillin, and vancomycin (B549263) against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govnih.gov This synergy is quantified by determining the Fractional Inhibitory Concentration (FIC) index, where a value of ≤0.5 typically indicates a synergistic effect. mdpi.com Time-kill curve assays further confirm this potentiation, showing a significant reduction in bacterial count when the antibiotic is combined with the indole compound compared to either agent alone. nih.govnih.gov The proposed mechanism for this synergy often involves the permeabilization of the bacterial cell membrane by the indole derivative, facilitating increased antibiotic entry and retention. nih.gov

| Indole Derivative Class | Antibiotic | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|---|

| Substituted Indoles (IM compounds) | Vancomycin | Vancomycin-Resistant Enterococci (VRE) | Several-log reduction in bacterial count when combined. | nih.gov |

| Substituted Indoles (IM compounds) | Norfloxacin, Oxacillin | Methicillin-Resistant S. aureus (MRSA) | Potentiation of antibiotic effects against drug-resistant strains. | nih.gov |

| SMJ-5 (an indole derivative) | Ciprofloxacin | S. aureus | Enhanced bactericidal activity in time-kill trials. | nih.gov |

| Riparin-B | Norfloxacin, Ciprofloxacin | NorA-overexpressing S. aureus | Increased antibacterial activity of the antibiotics. | researchgate.net |

Anti-inflammatory Potential and Associated Molecular Pathways in In Vitro Models

Inflammation is a complex biological response implicated in numerous diseases. nih.gov Indole derivatives have been investigated for their anti-inflammatory properties, with studies focusing on their ability to modulate key inflammatory pathways and mediators. nih.govchemrxiv.orgresearchgate.net

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are pivotal mediators of the inflammatory response. nih.govscienceopen.com Overproduction of these cytokines is a hallmark of many inflammatory diseases. nih.gov The therapeutic blockade of TNF-α, in particular, has been a significant advancement in treating immune-inflammatory conditions. nih.gov

Certain synthetic indole derivatives have demonstrated the ability to suppress the production of these key cytokines in in vitro models. chemrxiv.org For example, studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation, have shown that indole derivatives can significantly reduce the upregulation of TNF-α and IL-6. chemrxiv.orgnih.gov This inhibitory action is often linked to the suppression of critical signaling pathways like nuclear factor kappa-B (NF-κB), which is a master regulator of inflammatory gene expression. nih.govnih.gov

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. researchgate.netnih.gov

Several 2-substituted indole derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.govresearchgate.net In vitro assays have shown that many of these compounds exhibit good anti-inflammatory activity with a notable selectivity for inhibiting COX-2 over COX-1. nih.govresearchgate.net This selectivity is a desirable trait in anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects linked to COX-1 inhibition. nih.govresearchgate.net The potency of these compounds is often expressed as an IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. Molecular docking studies have further elucidated the interaction of these indole derivatives with the active site of the COX-2 enzyme, correlating with the observed in vitro inhibitory activity. nih.gov

| Compound Class | Key Finding | Reference Drug | Reference |

|---|---|---|---|

| 2-(4-methylsulfonylphenyl) indole derivatives | Showed good anti-inflammatory activity with high selectivity toward COX-2. | Indomethacin (B1671933), Celecoxib | nih.govresearchgate.net |

| 1,3-dihydro-2H-indolin-2-one derivatives | Some derivatives exhibited good COX-2 inhibitory activity with IC50 values in the low micromolar range (2.35 to 3.34 µM). | Not specified | mdpi.com |

| General Indole Derivatives | The indole moiety is an important pharmacophore for anti-inflammatory activity, as seen in the NSAID indomethacin. | Indomethacin | chemrxiv.orgmdpi.com |

Antioxidant Efficacy and Mechanisms of Action in In Vitro Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and various diseases. nih.gov Antioxidants are compounds that can counteract oxidative damage. nih.gov The indole nucleus is a feature of many potent antioxidants, including the well-known neurohormone melatonin (B1676174). nih.gov

The antioxidant properties of indole derivatives, including 2-phenylindoles, have been evaluated using various in vitro assays. nih.govresearchgate.net These compounds have shown significant efficacy in scavenging free radicals and preventing oxidative damage. nih.gov Common assays used to determine antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, superoxide (B77818) anion scavenging assays, and lipid peroxidation inhibition assays. nih.govnih.govnih.gov In these tests, indole derivatives have demonstrated the ability to inhibit lipid peroxidation at rates comparable to standard antioxidants like butylated hydroxytoluene (BHT). nih.gov

The mechanism of antioxidant action for phenolic and indolic compounds can involve several pathways, including hydrogen atom transfer (HAT) or single electron transfer (ET). nih.govmdpi.comresearchgate.net These mechanisms allow the antioxidant molecule to neutralize free radicals, thereby terminating the oxidative chain reaction. nih.gov The structure of the indole derivative, including the substituents on the indole ring and at the 2-position, plays a crucial role in its antioxidant potential. nih.gov

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| 2-Phenylindole (B188600) derivatives | Inhibition of rat liver lipid peroxidation | Significantly inhibited (72-98%) lipid peroxidation at 10-3 M, similar to BHT (88%). | nih.gov |

| 2-Phenylindole derivatives | DPPH radical scavenging | Demonstrated stable radical scavenging activities. | nih.gov |

| 2-Phenylindole derivatives | Superoxide formation | Showed inhibitory effects on superoxide formation. | nih.gov |

| Synthesized indole derivatives (I1-I4) | Reducing power, hydroxyl radical and superoxide scavenging assays | Compound I4 showed promising results compared to the standard drug. | researchgate.net |

| 3-Substituted-2-oxindole derivatives | DPPH free radical scavenging | Showed moderate to good antioxidant activities compared to ascorbic acid. | nih.gov |

Free Radical Scavenging Capabilities and Mechanism

The antioxidant potential of various indole derivatives has been documented, with studies often employing assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. The mechanism of action for many phenolic and indolic compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals. For instance, studies on ethenyl indoles have shown that their antioxidant activity is dependent on the nature of substituents on the molecule. Similarly, various 2-phenylindole derivatives have been investigated for their ability to inhibit lipid peroxidation and scavenge superoxide radicals.

However, specific experimental data quantifying the free radical scavenging capabilities (e.g., IC₅₀ values from DPPH or ABTS assays) and elucidating the precise mechanism for 2-(4-Phenylbutyl)-1H-indole are not available in the reviewed scientific literature.

Anticancer Activity via Specific Cellular Targets in In Vitro Models

The indole scaffold is a key component in many compounds investigated for their anticancer properties. Research has explored various mechanisms through which these derivatives may exert their effects.

Inhibition of Kinase Activities (e.g., CK1ε)

Casein kinase 1 (CK1) isoforms, including CK1ε, are recognized as potential targets in cancer therapy due to their role in cellular processes like Wnt signaling and circadian rhythms. The development of selective inhibitors for CK1δ/ε has been an area of active research, with compounds such as PF-4800567 and PF-670462 being characterized for their effects on the circadian clock, which is often deregulated in cancer. However, there are no specific studies demonstrating the inhibitory activity of this compound against CK1ε or other kinases.

Induction of Apoptosis Pathways in Cell Lines

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. This can be achieved through intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. While compounds like phenylbutyrate have been shown to induce apoptosis in malignant B-cells through the activation of caspases, and other natural phenolic compounds can trigger apoptosis in various tumor cell lines, specific evidence of this compound inducing apoptosis in any cancer cell line, including data on caspase activation or changes in apoptotic markers, has not been reported.

Microtubule Assembly Inhibition and Tubulin Interaction Studies

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer agents. Indole derivatives, such as arylthioindoles, have been developed as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. These actions disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis. However, there is no direct evidence or published data from in vitro assays, such as tubulin polymerization monitoring, to suggest that this compound interacts with tubulin or inhibits microtubule assembly.

Antiparasitic Activity in In Vitro Models

The search for new antiparasitic agents is critical for treating neglected tropical diseases. The indole nucleus is a feature in various compounds tested against parasites like Leishmania, Trypanosoma, and Toxoplasma gondii. For example, certain indole-2-carboxamides have shown activity against T. cruzi, and indenoisoquinolines have demonstrated trypanocidal effects by acting as topoisomerase poisons in the parasite. Similarly, phenolic compounds like rosmarinic acid and apigenin (B1666066) have shown activity against Leishmania donovani. Despite the exploration of the broader indole family, specific studies detailing the in vitro efficacy (e.g., IC₅₀ values) of this compound against any parasitic species are currently absent from the scientific literature.

Antimalarial Investigations

Indole-based compounds have emerged as a significant class of antimalarial agents, with diverse mechanisms of action. Screening of various indole derivatives has identified compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Some indole derivatives have been shown to inhibit hemozoin formation, a crucial detoxification process for the parasite. Others are believed to target the melatonin receptor of the parasite, disrupting its growth cycle.

While specific data on the antimalarial activity of this compound is not extensively detailed in the provided search results, the broader class of 2-substituted indoles has shown promise. For instance, screening of chemical libraries has identified 2-arylindole-based compounds with significant inhibitory activity against Trypanosoma brucei, a related protozoan parasite. Furthermore, modifications to the indole scaffold, such as those seen in piperidine (B6355638) indoles and spiroindolones, have yielded compounds with potent antiplasmodial properties. The investigation of this compound within this context could reveal its potential to act on various parasitic life cycle stages, including the blood stage, gametocytes, and mosquito stages, which are critical for blocking malaria transmission.

Antitubercular Activity (e.g., InhA Enzyme Inhibition)

Indole-containing compounds have demonstrated significant potential as antimycobacterial agents, targeting various cellular processes in Mycobacterium tuberculosis. One of the key enzymes in the mycobacterial cell wall synthesis pathway is the enoyl-acyl carrier protein reductase (InhA). Inhibition of InhA is a validated strategy for antitubercular drug development.

Several studies have reported the synthesis and evaluation of indole derivatives as InhA inhibitors. For example, a series of 1H-indoles were synthesized and showed in vitro inhibitory activity against M. tuberculosis growth, with some compounds also being active against multidrug-resistant strains. While direct enzymatic inhibition data for this compound against InhA is not explicitly available in the search results, the general class of 2-substituted indoles has been explored for this purpose. Structure-activity relationship (SAR) studies on N-phenylindole derivatives have led to the discovery of potent compounds against M. tuberculosis H37Rv. These findings suggest that the this compound scaffold warrants further investigation as a potential InhA inhibitor and antitubercular agent.

Anti-Neurodegenerative Activity in In Vitro Models

The potential of this compound and related indole structures in the context of neurodegenerative diseases has been investigated through various in vitro models, focusing on key pathological targets.

Cholinesterase (ChE) Inhibition Profiling

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. While specific data on the cholinesterase inhibitory activity of this compound is not detailed in the provided results, the broader class of indole derivatives has been evaluated. For instance, certain indolyl chalcones have been investigated for their dual inhibitory potential against monoamine oxidase and acetylcholinesterase. The structural features of the indole nucleus make it a versatile scaffold for designing inhibitors that can fit into the active sites of these enzymes.

| Compound Class | Target Enzyme | Observed Activity |

|---|---|---|

| Indolyl Chalcones | Acetylcholinesterase (AChE) | Inhibitory potential observed |

| Salicylanilides | Butyrylcholinesterase (BChE) | Moderate to high inhibition |

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic approach for neurodegenerative disorders like Parkinson's disease and depression. Indole-based compounds have been identified as potent and selective MAO inhibitors. Specifically, certain indole derivatives have shown high inhibitory activity against MAO-B. For instance, a series of indole-based small molecules were synthesized and evaluated as new MAO-B inhibitors, with several compounds exhibiting IC50 values in the nanomolar range.

The inhibitory potential of these compounds is often evaluated using recombinant human MAO-A and MAO-B. While direct IC50 values for this compound are not provided, the structural similarity to other active indole-based MAO-B inhibitors suggests its potential in this area.

| Compound Class | MAO Isoform | IC50 Value |

|---|---|---|

| Indole-based Small Molecules | MAO-B | 0.02 - 0.45 µM |

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | MAO-B | Potent inhibition observed |

Receptor Binding Studies (e.g., Melatonin Receptors, Serotonin (B10506) Receptors)

Melatonin receptors (MT1 and MT2) and serotonin receptors are G protein-coupled receptors that play crucial roles in various physiological processes, and their modulation is relevant to neurodegenerative and psychiatric disorders. The indole nucleus is a core structural feature of melatonin, making indole derivatives prime candidates for interacting with melatonin receptors.

Studies have shown that substituents on the indole scaffold can significantly influence binding affinity and selectivity for MT1 and MT2 receptors. For example, the incorporation of a 2-benzyl substituent on the indole scaffold has been shown to enhance MT2 binding. While specific binding data for this compound at melatonin or serotonin receptors is not available in the search results, its structural resemblance to melatonin suggests a potential for interaction.

Anti-Aggregation Effects in Relevant In Vitro Cell Models

The aggregation of proteins such as amyloid-beta (Aβ) and tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. Therefore, inhibiting the aggregation of these proteins is a key therapeutic strategy. While there is no specific information on the anti-aggregation effects of this compound, the structurally related compound 4-phenylbutyric acid has been shown to attenuate Aβ proteotoxicity and reduce its aggregation in a C. elegans model of Alzheimer's disease. This suggests that the phenylbutyl moiety may contribute to anti-aggregation properties. The investigation of this compound in in vitro models of Aβ and tau aggregation could provide valuable insights into its neuroprotective potential.

Antiviral Activity in In Vitro Models

A comprehensive search of available scientific literature and databases did not yield any specific studies on the in vitro antiviral activity of this compound. Consequently, there are no detailed research findings or data tables to report regarding the efficacy of this particular compound against any viruses in laboratory models.

Further research is required to determine if this compound possesses any antiviral properties. Such investigations would typically involve screening the compound against a panel of viruses in various cell-based assays to determine its potential inhibitory effects on viral replication. Key parameters that would be evaluated include the half-maximal effective concentration (EC50), which measures the concentration of the compound that inhibits 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), which assesses the concentration that is toxic to 50% of the host cells. The ratio of these two values, known as the selectivity index (SI = CC50/EC50), is a critical measure of a compound's potential as an antiviral agent, with a higher SI indicating greater promise.

Until such studies are conducted and their results published, the antiviral profile of this compound remains uncharacterized.

Computational Chemistry and Molecular Modeling of 2 4 Phenylbutyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide deep insights into the behavior of 2-(4-phenylbutyl)-1H-indole.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound could be elucidated using methods like Density Functional Theory (DFT). Such calculations would yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Furthermore, these calculations can determine various reactivity descriptors that predict how the molecule might interact with other chemical species. While no specific data exists for this compound, a hypothetical table of such descriptors is presented below to illustrate the type of information that would be generated.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

| Electronegativity | 3.5 | Tendency to attract electrons |

| Chemical Hardness | 2.3 | Resistance to change in electron configuration |

Conformational Analysis of the Phenylbutyl Side Chain

The flexibility of the 4-phenylbutyl side chain is critical to how this compound interacts with its environment, particularly with biological targets. Conformational analysis would involve systematically rotating the single bonds within this side chain to identify the lowest energy (most stable) conformations. This is typically achieved by creating a potential energy surface scan, where the energy of the molecule is calculated for a series of dihedral angle values. The results would highlight the preferred spatial arrangements of the phenyl and indole (B1671886) rings relative to each other, which is essential for understanding its potential binding modes.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve docking it into the active sites of various protein targets to predict its biological activity.

Ligand-Protein Interaction Profiling

In the absence of specific studies on this compound, we can surmise the types of interactions it might form based on its chemical structure. The indole ring can act as a hydrogen bond donor (via the N-H group) and engage in π-π stacking interactions. The phenyl group on the side chain can also participate in hydrophobic and π-π stacking interactions. A detailed ligand-protein interaction profile would map out all potential hydrogen bonds, hydrophobic contacts, and other non-covalent interactions with the amino acid residues in a protein's binding pocket.

Prediction of Binding Affinities

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, typically expressed in kcal/mol. A more negative score generally indicates a stronger predicted binding affinity. While no specific binding affinity data is available for this compound, studies on similar indole derivatives often report binding affinities in the micromolar to nanomolar range for various targets. These predictions are crucial for prioritizing compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for analogues of this compound would involve compiling a dataset of structurally similar compounds with known biological activities.

Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and electronic properties (from quantum chemical calculations), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested analogues of this compound, thereby guiding the design of more potent compounds.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the computational chemistry and molecular modeling of the compound this compound that aligns with the requested outline.

Studies detailing the development of 2D and 3D QSAR models, the identification of key pharmacophoric features, or molecular dynamics simulations specifically for this compound could not be located. Consequently, information regarding the analysis of its ligand-receptor complex stability, conformational dynamics, or its behavior within binding sites is not available.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested topics for this particular compound.

Future Directions and Research Perspectives on 2 4 Phenylbutyl 1h Indole

Design and Synthesis of Advanced Derivatives for Enhanced Biological Selectivity

The future development of 2-(4-Phenylbutyl)-1H-indole as a therapeutic lead will heavily rely on the strategic design and synthesis of advanced derivatives. The primary goal is to enhance biological selectivity, thereby increasing potency against the desired target while minimizing off-target effects. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the modification of the core scaffold. researchgate.net

Key synthetic strategies will likely focus on modifications at several key positions of the this compound molecule:

The Indole (B1671886) Ring: Substitution on the indole nucleus is a well-established strategy for modulating the biological activity of indole derivatives. mdpi.com For instance, introducing electron-withdrawing or electron-donating groups at the C5 position can significantly influence π-stacking interactions, electron density, and lipophilicity, which in turn affects the binding affinity and pharmacokinetic profile of the compound. mdpi.com

The Phenylbutyl Side Chain: Alterations to the 4-phenylbutyl side chain offer another layer of chemical diversification. This could involve introducing substituents on the terminal phenyl ring or modifying the length and rigidity of the butyl linker. These changes can fine-tune the molecule's interaction with the target's binding pocket.

The synthesis of these new derivatives can be achieved through established methods like the Fischer indole synthesis or more modern techniques such as one-pot multicomponent reactions, which allow for the efficient creation of diverse chemical libraries. researchgate.netnih.gov

Table 1: Potential Modification Strategies for this compound and Their Rationale

| Modification Site | Potential Substituents | Rationale for Enhanced Selectivity |

| Indole Ring (e.g., C5) | Methoxy (-OCH3), Halogens (F, Cl), Methyl (-CH3) | Modulate electronic properties, lipophilicity, and π-π stacking interactions with target residues. mdpi.com |

| Phenyl Ring of Side Chain | Hydroxyl (-OH), Amino (-NH2), Sulfonyl (-SO2Me) | Introduce specific interactions (e.g., hydrogen bonds) with the target's active site; improve pharmacokinetic properties. |

| Butyl Linker | Shortening/lengthening the chain, introducing rigidity (e.g., double bonds) | Optimize the spatial orientation of the phenyl group within the binding pocket. |

| Indole Nitrogen (N1) | Alkyl groups, Benzyl (B1604629) groups | Alter steric hindrance and modify interactions with the biological target. |

These synthetic endeavors will aim to create derivatives with highly selective interactions with specific biological targets, a crucial step in developing safer and more effective therapeutic agents.

Exploration of Novel Biological Targets and Mechanistic Pathways

While the initial biological profile of this compound might be known, future research should focus on exploring novel biological targets and elucidating the underlying mechanistic pathways. The indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comchula.ac.th

Potential biological targets for this compound and its derivatives could include:

Enzymes: Many indole derivatives have shown potent inhibitory activity against enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation. nih.gov Other potential targets include α-glucosidase, relevant for diabetes, and tubulin, a key target in cancer therapy. mdpi.comnih.gov

Receptors: Indole-containing compounds have been shown to interact with various receptors, including adrenergic, dopamine, and histamine (B1213489) receptors. nih.gov Screening this compound derivatives against a panel of receptors could uncover novel therapeutic applications.

Ion Channels: The modulation of ion channels is another potential mechanism of action for novel therapeutics.

Protein-Protein Interactions: Disrupting key protein-protein interactions is an emerging strategy in drug discovery, and indole derivatives could be designed to interfere with these pathways.

Once a promising biological activity is identified, detailed mechanistic studies will be crucial. This involves a combination of in vitro and in silico techniques to understand how the compound interacts with its target at a molecular level. Techniques like molecular docking can predict the binding mode of the compound in the active site of a protein, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Understanding these mechanisms is vital for rational drug design and the optimization of lead compounds. researchgate.netresearchgate.net

Table 2: Potential Biological Targets for Indole Scaffolds

| Target Class | Specific Example | Potential Therapeutic Area |

| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory. nih.gov |

| α-Glucosidase | Antidiabetic. mdpi.com | |

| Tubulin | Anticancer. nih.gov | |

| Receptors | Adrenergic Receptor (alpha 2) | Neurological disorders. nih.gov |

| Dopamine Receptor (D2) | Neurological disorders. nih.gov | |

| Histamine Receptor (H1) | Allergic conditions. nih.gov |

Integration of Artificial Intelligence (AI) and Machine Learning in Drug Discovery for Indole Scaffolds

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the drug discovery process for indole scaffolds, including this compound. nih.govmednexus.org These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and recognizing complex patterns that may not be apparent to human researchers. nih.govmdpi.com

Key applications of AI and ML in this context include:

De Novo Drug Design: AI algorithms can generate novel molecular structures based on a set of desired properties. For the indole scaffold, this could involve designing derivatives of this compound with predicted high affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data for indole derivatives to build robust QSAR models. researchgate.net These models can then predict the biological activity of newly designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the need for extensive and costly experimental screening. nih.gov

Virtual Screening and Target Identification: AI can be used to screen large virtual libraries of indole compounds against various biological targets to identify potential hits. nih.gov Furthermore, AI can help in identifying novel biological targets by analyzing complex biological data from genomics and proteomics. mdpi.com

Prediction of ADME/T Properties: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADME/T). AI and ML models can predict these properties for new molecules early in the discovery process, helping to reduce the high attrition rates in later stages of drug development. nih.govnih.gov

Q & A

Q. What are the optimized synthetic routes for 2-(4-Phenylbutyl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as alkylation of the indole core or coupling of phenylbutyl groups via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key factors include:

- Catalyst selection : Palladium(II) acetate with ligands like triphenylphosphine improves coupling efficiency .